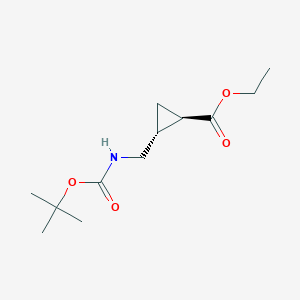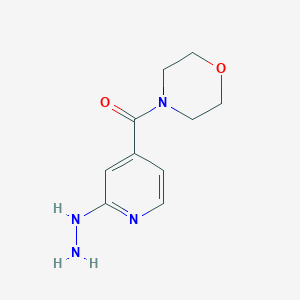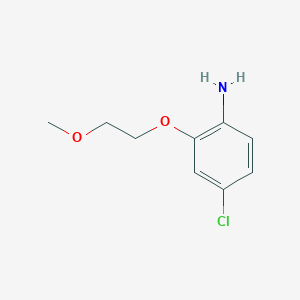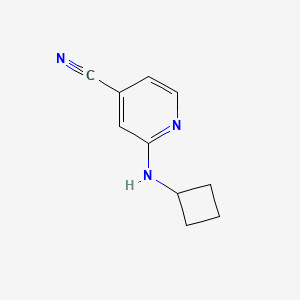
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate
Vue d'ensemble
Description
The compound is a derivative of cyclopropanecarboxylic acid, which is a type of carboxylic acid . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, Boc-protected amines are typically synthesized by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would likely include a cyclopropane ring (a three-membered carbon ring), a carboxylate ester group (CO2R), and a Boc-protected amine (Boc-NH2). The exact structure would depend on the positions of these groups on the cyclopropane ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, Boc-protected amines are generally stable under a wide range of conditions. They can be deprotected (i.e., the Boc group can be removed) under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, Boc-protected amines are generally solids at room temperature, and they are stable under a wide range of conditions .Applications De Recherche Scientifique
Synthesis of Chiral Molecules
The compound can be used in the synthesis of chiral molecules. The presence of the Boc-aminomethyl group and the cyclopropane ring can introduce chirality into the synthesized molecules .
Intermediate in Drug Synthesis
This compound can serve as an intermediate in the synthesis of drugs. The Boc-aminomethyl group can be selectively deprotected under certain conditions, allowing for further functionalization of the molecule .
N-Boc Deprotection
The compound can be used in research studying N-Boc deprotection methods. The Boc group is a common protecting group for amines in organic synthesis. New methods for its removal are of significant interest .
Studies of Cyclopropane-containing Drugs
Given that many biologically active compounds contain a cyclopropane ring, this compound could be used in studies investigating the properties and activities of such drugs .
Material for Teaching Organic Chemistry
This compound, with its combination of functional groups, could be used as a material for teaching advanced organic chemistry, particularly topics related to protecting groups and stereochemistry .
Research on Non-natural Amino Acids
The compound could be used in research on non-natural amino acids. The Boc-aminomethylcyclopropane carboxylate moiety is similar to the structure of an amino acid, and could be used in studies investigating the properties of non-natural amino acids .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research involving this compound would depend on its specific applications. Boc-protected amines are widely used in organic synthesis, so potential areas of research could include the development of new synthetic methods or the synthesis of new biologically active compounds .
Propriétés
IUPAC Name |
ethyl (1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJBBBVBSFWTGE-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)
![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)



methylamine](/img/structure/B1399569.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
